molecular formula C12H17N3O3S2 B2843669 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide CAS No. 678189-95-2

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide

Cat. No.: B2843669
CAS No.: 678189-95-2
M. Wt: 315.41
InChI Key: QHXOOVYZLGCDMO-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide is a chemical compound with the molecular formula C12H17N3O3S2 . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a carbamothioyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the introduction of different aliphatic, benzylic, vinylic, and aromatic groups, resulting in a library of structurally diverse compounds. The reaction conditions are generally mild, ensuring high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or carbamothioyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and a proton . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-sulfamoylphenyl)carbamothioyl]butanamide
  • 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]pentanamide
  • N-[(4-sulfamoylphenyl)carbamothioyl]hexanamide

Uniqueness

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide is unique due to its specific structural features, such as the presence of a methyl group on the butanamide backbone

Properties

IUPAC Name

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-8(2)7-11(16)15-12(19)14-9-3-5-10(6-4-9)20(13,17)18/h3-6,8H,7H2,1-2H3,(H2,13,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXOOVYZLGCDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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